molecular formula C21H27NO4 B14078341 N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide

N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide

Cat. No.: B14078341
M. Wt: 357.4 g/mol
InChI Key: CDKPAWCGPQDCGU-LPHOPBHVSA-N
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Description

N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide is a complex organic compound with the molecular formula C21H27NO4 and a molecular weight of 357.44 g/mol . This compound features a combination of hydroxyphenyl and phenylpropanamide groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. Specific synthetic routes and reaction conditions are often proprietary and detailed in patents and scientific literature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public sources. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield corresponding ketones or aldehydes, while reduction of the amide group would yield an amine derivative.

Scientific Research Applications

N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its effects on glucose metabolism and insulin sensitivity, making it a candidate for diabetes treatment . The exact molecular targets and pathways are still under investigation and may involve multiple biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylpropanamide derivatives and hydroxyphenyl compounds. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C21H27NO4/c1-16(23)14-26-15-19(13-18-7-10-20(24)11-8-18)22-21(25)12-9-17-5-3-2-4-6-17/h2-8,10-11,16,19,23-24H,9,12-15H2,1H3,(H,22,25)/t16-,19-/m0/s1

InChI Key

CDKPAWCGPQDCGU-LPHOPBHVSA-N

Isomeric SMILES

C[C@@H](COC[C@H](CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2)O

Canonical SMILES

CC(COCC(CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

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